

Calcium Selenide: A Technical Guide to Crystal Structure and Lattice Parameters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Calcium selenide

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This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of **calcium selenide** (CaSe). The information is curated for professionals in research and development who require detailed crystallographic data and methodologies.

Introduction to Calcium Selenide (CaSe)

Calcium selenide is an inorganic compound with the chemical formula CaSe. It is a semiconductor material that primarily crystallizes in the rock salt structure at ambient conditions.^{[1][2]} Due to its electronic and optical properties, CaSe has been a subject of interest in materials science. This document details its crystallographic properties, including its high-pressure phase behavior.

Crystal Structures and Lattice Parameters

Calcium selenide is known to exist in at least two different crystal structures, depending on the ambient pressure. At standard temperature and pressure, it adopts the cubic rock salt (NaCl) structure. Under high pressure, it undergoes a phase transition to the cesium chloride (CsCl) structure.

Rock Salt (NaCl-type) Structure

At ambient pressure, **calcium selenide** crystallizes in a face-centered cubic (FCC) lattice, characteristic of the rock salt structure.^{[1][2]} In this arrangement, each calcium ion (Ca^{2+}) is

octahedrally coordinated to six selenium ions (Se^{2-}), and conversely, each selenium ion is octahedrally coordinated to six calcium ions.

Table 1: Crystallographic Data for Rock Salt CaSe

Parameter	Value	Reference
Crystal System	Cubic	[1]
Space Group	Fm-3m	[1]
Pearson Symbol	cF8	
Lattice Parameter (a)	5.91 Å	[1]
Ca-Se Bond Length	2.97 Å	[1]

Cesium Chloride (CsCl-type) High-Pressure Structure

Upon the application of high pressure, **calcium selenide** undergoes a structural phase transformation from the rock salt (B1) phase to the cesium chloride (B2) phase. This transition occurs at a pressure of approximately 38 to 40 GPa. In the CsCl structure, the coordination number of the ions increases from 6 to 8.

Table 2: Crystallographic Data for High-Pressure CsCl-type CaSe

Parameter	Value	Reference
Crystal System	Cubic	
Structure Type	Cesium Chloride (CsCl)	
Transition Pressure	~38-40 GPa	
Lattice Parameter (a)	Data not available in the reviewed literature	

Experimental Protocols

The determination of the crystal structure and lattice parameters of **calcium selenide** involves its synthesis followed by characterization using techniques such as X-ray diffraction.

Synthesis of Calcium Selenide

A common method for the synthesis of **calcium selenide** is the reaction of metallic calcium with hydrogen selenide in a liquid ammonia solvent.[3]

Protocol: Synthesis of CaSe via Liquid Ammonia Route

- **Reaction Setup:** In a three-necked flask equipped with a dry ice condenser and a gas inlet, add metallic calcium.
- **Solvent Condensation:** Condense anhydrous ammonia gas into the flask to dissolve the calcium, forming a characteristic blue solution.
- **Reactant Introduction:** Bubble hydrogen selenide (H_2Se) gas slowly through the calcium-ammonia solution.
- **Reaction:** The reaction proceeds as follows: $\text{Ca} + \text{H}_2\text{Se} \rightarrow \text{CaSe} + \text{H}_2$.
- **Product Isolation:** After the reaction is complete, the ammonia is allowed to evaporate. The resulting **calcium selenide** powder is then collected.

Caution: Hydrogen selenide is an extremely toxic and flammable gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety measures.

Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction is a primary technique used to determine the crystal structure and lattice parameters of crystalline solids like CaSe.

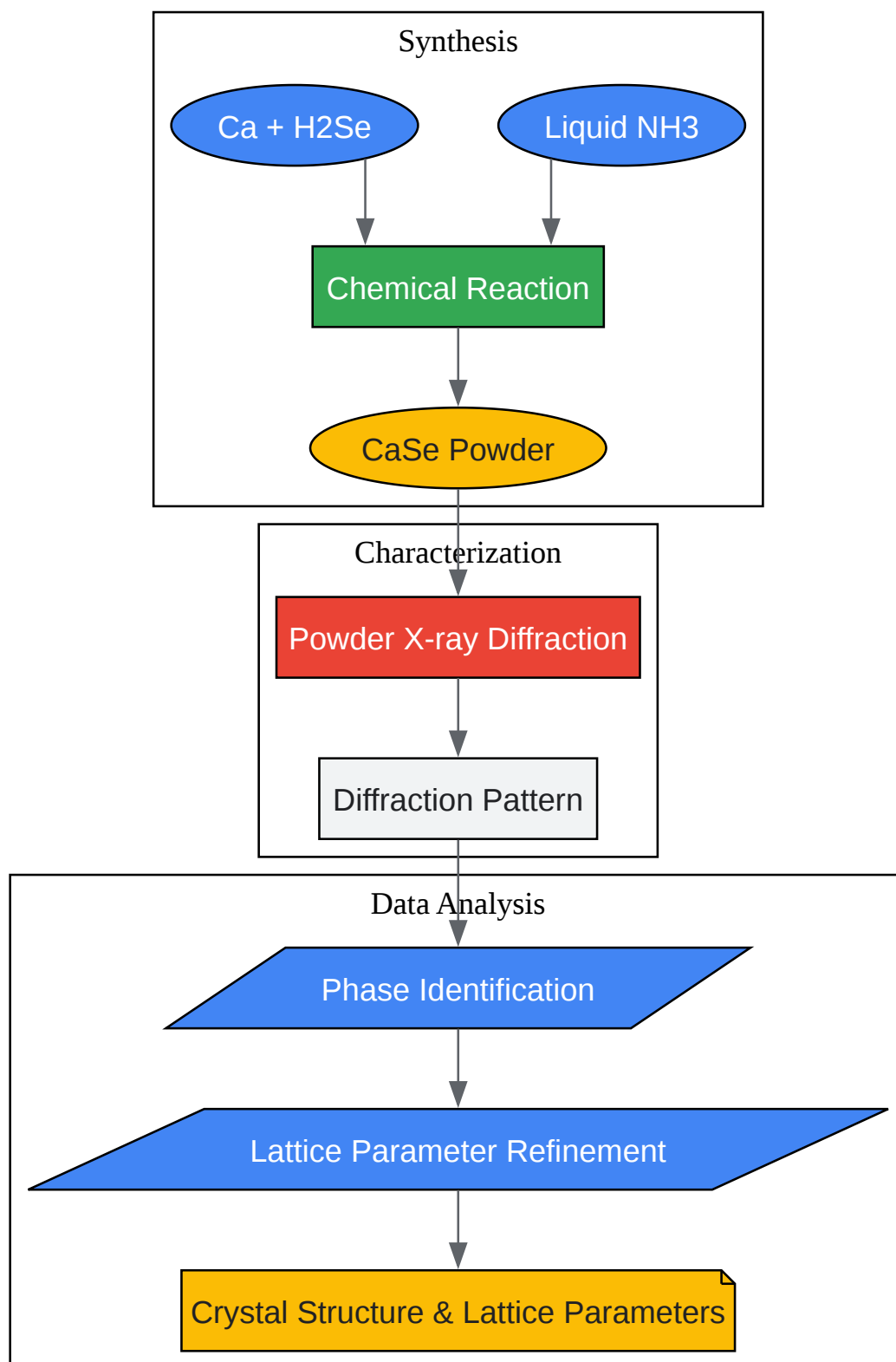
Protocol: Powder X-ray Diffraction Analysis of CaSe

- **Sample Preparation:** A finely ground powder of the synthesized **calcium selenide** is mounted on a sample holder.

- **Data Collection:** The sample is placed in a powder X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Phase Identification:** The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File) to identify the crystalline phase(s) present.
- **Lattice Parameter Refinement:** The positions of the diffraction peaks are used to refine the lattice parameters of the identified crystal structure using software based on the Rietveld refinement method. For a cubic structure like rock salt CaSe, the lattice parameter 'a' can be calculated from the positions of the diffraction peaks using Bragg's Law and the Miller indices of the crystal planes.

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the logical workflow from synthesis to the determination of crystal structure and lattice parameters for **calcium selenide**.



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Logical workflow for the synthesis and crystallographic analysis of **Calcium Selenide**.

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